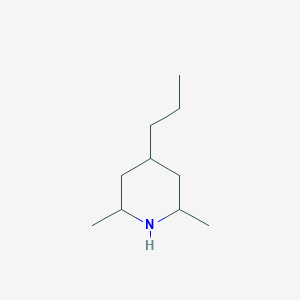

2,6-Dimethyl-4-propylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2,6-dimethyl-4-propylpiperidine |

InChI |

InChI=1S/C10H21N/c1-4-5-10-6-8(2)11-9(3)7-10/h8-11H,4-7H2,1-3H3 |

InChI Key |

GGNDJNJUKZQCSB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(NC(C1)C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,6 Dimethyl 4 Propylpiperidine

Strategies for the Construction of the Piperidine (B6355638) Core

The formation of the piperidine ring is the cornerstone of the synthesis of 2,6-dimethyl-4-propylpiperidine. Several robust methods can be envisaged for this purpose, each offering unique advantages regarding starting material accessibility and control over the substitution pattern.

Reductive Amination Approaches with 4-Piperidone Derivatives

Reductive amination stands as a classic and highly effective method for N-heterocycle synthesis. A logical approach to this compound would commence with a 2,6-dimethyl-4-piperidone precursor. The introduction of the 4-propyl group could be achieved via a Grignard reaction with a propylmagnesium halide, yielding a tertiary alcohol. Subsequent dehydration would furnish a tetrahydropyridine (B1245486) intermediate, which upon reduction, would yield the target piperidine. The choice of reducing agent in the final step is critical for establishing the desired diastereoselectivity.

A potential synthetic sequence is outlined below:

Grignard Addition: Reaction of 2,6-dimethyl-4-piperidone with propylmagnesium bromide to form 4-hydroxy-2,6-dimethyl-4-propylpiperidine.

Dehydration: Acid-catalyzed removal of the hydroxyl group to yield 2,6-dimethyl-4-propyl-1,2,3,4-tetrahydropyridine.

Reduction: Catalytic hydrogenation or chemical reduction of the enamine to afford this compound.

Cyclization Reactions: Intramolecular and Intermolecular Pathways

The construction of the piperidine ring via cyclization offers excellent control over stereochemistry. A plausible intramolecular strategy is the aza-Prins cyclization, which involves the ring closure of a suitably substituted homoallylic amine. usm.edu The stereochemical outcome is often governed by the configuration of the acyclic precursor, which can be established using chiral auxiliaries or asymmetric catalysis. usm.edu

For intermolecular approaches, Diversity-Oriented Synthesis (DOS) employing Type II Anion Relay Chemistry (ARC) presents a powerful and modular strategy. nih.gov This method allows for the systematic construction of all possible stereoisomers of 2,4,6-trisubstituted piperidines by sequentially adding different fragments. nih.gov

Interactive Table 1: Comparison of Cyclization Strategies for 2,4,6-Trisubstituted Piperidines

| Cyclization Strategy | Description | Potential for Stereocontrol |

| aza-Prins Cyclization | Iminium ion-initiated cyclization of a homoallylic amine. | High, directed by the stereocenters in the acyclic starting material. usm.edu |

| Anion Relay Chemistry (ARC) | Modular assembly using a bifunctional linchpin and sequential nucleophilic additions. | Excellent, provides access to all stereoisomers. nih.gov |

Reduction of Pyridine (B92270) Precursors to Saturated Piperidines

A direct route to the piperidine core involves the hydrogenation of a corresponding pyridine derivative. In this case, 2,6-dimethyl-4-propylpyridine (B14488760) would be the required starting material. The synthesis of this specific polysubstituted pyridine represents a significant synthetic challenge itself.

The stereochemical course of the hydrogenation is a key consideration. While heterogeneous catalysts such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) are commonly employed, achieving high diastereoselectivity can be challenging and is often influenced by the steric environment of the substituents. illinois.edu The development of enantioselective hydrogenations of such pyridines typically relies on sophisticated chiral catalysts. illinois.edudicp.ac.cn

Stereoselective Synthesis of this compound

With three stereogenic centers, the stereocontrolled synthesis of this compound requires precise control over both relative and absolute stereochemistry.

Control of Diastereoselectivity and Enantioselectivity in Piperidine Ring Formation

The diastereomeric and enantiomeric purity of the final product is dictated by the chosen synthetic route and reaction conditions. For instance, in the asymmetric hydrogenation of pyridine precursors, the selection of the chiral ligand and metal precursor is paramount. Iridium complexes bearing chiral phosphine (B1218219) ligands have demonstrated high efficiency in the enantioselective reduction of related substituted pyridines. dicp.ac.cn

A one-pot asymmetric azaelectrocyclization has been reported as a method for the stereocontrolled synthesis of 2,4,6-trisubstituted piperidines, offering a potential, albeit complex, avenue to the target molecule.

Chiral Auxiliary and Asymmetric Catalysis Approaches

Chiral auxiliaries provide a classical yet effective method for directing stereoselectivity. An auxiliary is temporarily incorporated into the substrate to guide the formation of new stereocenters and is subsequently cleaved. For example, the use of Ellman's chiral sulfinamide auxiliary to form N-sulfinyl imines can effectively control the stereochemical outcome of the aza-Prins cyclization. usm.edu

Asymmetric catalysis provides a more elegant and atom-economical alternative. Chiral transition-metal catalysts, particularly those based on iridium and rhodium, have been extensively developed for a variety of enantioselective transformations, including the hydrogenation of heterocycles and various C-C and C-N bond-forming reactions that can be applied to piperidine synthesis. dicp.ac.cnnih.gov

Interactive Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis of Piperidine Analogs

| Catalyst System | Reaction Type | Reported Stereoselectivity (in analogous systems) |

| [Ir(COD)Cl]₂ / (R)-SegPhos | Asymmetric Hydrogenation of Pyridines | up to 86% enantiomeric excess. dicp.ac.cn |

| Ru-DTBM-segphos | Enantioselective Hydrogenation of Alkenes | High enantioselectivity reported for related substrates. nih.gov |

Deracemization and Enantiomeric Resolution Techniques

The synthesis of piperidine derivatives often results in a racemic mixture, which contains equal amounts of both enantiomers. Since different enantiomers can have distinct pharmacological effects, their separation is crucial.

Diastereomeric Salt Formation: A classical and effective method for resolving racemic amines is the formation of diastereomeric salts. This involves reacting the racemic piperidine base with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. For instance, in the synthesis of related piperidine compounds, L-(–)-dibenzoyl tartaric acid has been successfully used as a resolving agent, precipitating one diastereomer from a solution of isopropanol (B130326) and water, allowing for its isolation. mdpi.com After separation, the desired enantiomer of the piperidine can be recovered by treating the isolated diastereomeric salt with a base.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for the analytical and preparative separation of enantiomers. Racemic mixtures of piperidine derivatives, such as 1,3-dimethyl-4-phenylpiperidines, have been successfully resolved using commercially available cellulose-based chiral columns. nih.gov The separation relies on the differential transient interactions between the enantiomers and the chiral stationary phase. The choice of column and the polarity of substituents on the piperidine ring can significantly influence the effectiveness of the resolution. nih.gov This method offers a direct route to obtaining enantiomerically pure this compound.

**2.3. Functionalization and Derivatization of the Piperidine Skeleton

The nitrogen and carbon atoms of the piperidine ring are key sites for introducing functional diversity.

N-Alkylation and N-Acylation: The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation and acylation.

N-Alkylation is commonly achieved by reacting the piperidine with an alkyl halide. For example, the synthesis of levobupivacaine (B138063) involves the N-alkylation of a piperidine derivative using bromobutane in the presence of a base like sodium carbonate. mdpi.com This SN2 reaction is a straightforward method for adding an alkyl chain to the nitrogen atom of this compound.

N-Acylation typically involves reacting the piperidine with a highly reactive acylating agent, such as an acid chloride. In the synthesis of lidocaine, 2,6-dimethylaniline (B139824) is acylated using chloroacetyl chloride. umass.edusandiego.edu A similar strategy can be applied to the piperidine nitrogen, which has comparable nucleophilicity, to introduce acyl groups. The use of a base like sodium acetate (B1210297) can help to neutralize the HCl byproduct generated during the reaction. google.com

C-Alkylation: Introducing substituents to the carbon backbone of the piperidine ring is more complex. One strategy involves the deprotonation and subsequent alkylation of a precursor molecule. For instance, substituted (6-methyl-2-pyridyl)methyllithium species can be generated and reacted with electrophiles like epoxides to form new carbon-carbon bonds. nih.gov This approach, applied before the reduction of the pyridine ring to a piperidine, offers a pathway to introduce alkyl groups at specific carbon centers.

The most direct approach to establishing the specific substitution pattern of this compound is to begin with a correspondingly substituted pyridine precursor. The catalytic hydrogenation of a 2,6-dimethyl-4-propylpyridine would yield the target piperidine.

A significant advancement in this area is the asymmetric hydrogenation of pyridinium (B92312) salts, which allows for the creation of chiral piperidines with high enantioselectivity. nih.gov This method uses an iridium catalyst with a chiral ligand, such as MeO-BoQPhos. The process has proven effective for the synthesis of various 2-alkylpiperidines, including 2-methylpiperidine (B94953) and 2-propylpiperidine, with good to high enantiomeric ratios. nih.gov By starting with the appropriately substituted 2,6-dimethyl-4-propylpyridinium salt, this method could be adapted to produce enantioenriched isomers of this compound. The reaction is chemoselective, reducing the pyridine ring without affecting other sensitive functional groups like bromo or cyano groups that might be present on the molecule. nih.gov

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. This is the role of a protecting group.

For piperidines, the secondary amine is the most common site requiring protection. For example, if a reaction targeting a carbon on the piperidine ring requires a strong base, the acidic N-H proton could interfere. Protecting the nitrogen prevents this. Urethane-type protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are widely used. These groups are electron-withdrawing, which reduces the nucleophilicity and basicity of the nitrogen. psu.edu

Another specialized protecting group for amines is the 2,4-dimethylpent-3-yloxycarbonyl (Doc) group, which is noted for its high resistance to nucleophiles. psu.edu This stability prevents unwanted side reactions, such as the premature loss of the protecting group. The choice of protecting group is critical and depends on the specific reaction conditions planned for the synthetic route. For instance, the Boc group is stable to many reaction conditions but is easily removed with acid (like trifluoroacetic acid), while other groups might require different conditions for cleavage. psu.edu

Optimization of Reaction Conditions and Yields in this compound Synthesis

Maximizing the yield and purity of the final product requires careful optimization of reaction parameters such as solvent, temperature, catalyst loading, and reaction time.

In the asymmetric hydrogenation of pyridinium salts to form chiral piperidines, several conditions were optimized to achieve the best results. nih.gov The choice of solvent and reaction temperature was found to be critical for enantioselectivity.

Table 1: Optimization of Asymmetric Hydrogenation for 2-Alkyl-N-benzylpyridinium Salts

Click to view data

| Entry | Solvent | Temperature (°C) | Enantiomeric Ratio (er) |

| 1 | THF | 30 | 89:11 |

| 2 | Toluene | 30 | 85:15 |

| 3 | CH₂Cl₂ | 30 | 88:12 |

| 4 | Dioxane | 30 | 90:10 |

| 5 | THF | 20 | 91:9 |

Data adapted from a study on related 2-alkylpiperidines, demonstrating the effect of solvent and temperature on enantioselectivity. nih.gov

Similarly, studies on other cyclization reactions to form heterocyclic rings show that the choice of solvent can dramatically affect both the conversion of starting material and the selectivity for the desired product. For instance, in some oxidative coupling reactions, switching to acetonitrile (B52724), a "greener" solvent, provided the best balance of conversion and selectivity while also reducing reaction times from 20 hours to 4 hours. scielo.br The catalyst system is also a key point for optimization. In aza-Prins cyclizations to form piperidines, using NHC-copper complexes as a promoter and ZrCl₄ as a chloride source under mild conditions led to satisfactory yields. researchgate.net These examples highlight that a systematic approach to optimizing reaction conditions is essential for the efficient synthesis of this compound.

Mechanistic Organic Chemistry and Reactivity of 2,6 Dimethyl 4 Propylpiperidine

Conformational Analysis of the 2,6-Dimethyl-4-propylpiperidine Ring System

The spatial arrangement of the atoms in this compound is crucial to understanding its reactivity. Like cyclohexane (B81311), the piperidine (B6355638) ring is not planar and adopts puckered conformations to relieve ring strain.

Chair and Boat Conformations and Energetic Preferences

The piperidine ring predominantly exists in a low-energy chair conformation . This arrangement minimizes both angle strain and torsional strain by staggering the bonds on adjacent carbon atoms. Another possible conformation is the higher-energy boat conformation . The boat form is destabilized by torsional strain from eclipsing C-C bonds and by a transannular steric interaction (a "flagpole" interaction) between atoms across the ring.

While most piperidine precursors are known to exist in a chair conformation, severe steric crowding can sometimes lead to contributions from twist-boat or flattened boat conformations. researchgate.netias.ac.in However, for a simple alkyl-substituted piperidine like this compound, the energy difference is significant, and the chair form is overwhelmingly favored at equilibrium. The energy barrier for the interconversion between chair forms is low enough for rapid flipping at room temperature. The twist-boat conformation is generally found to be thermodynamically less favorable than the chair conformation. nih.govacs.org

Steric and Electronic Influences of Alkyl Substituents

The stability of the chair conformation is heavily influenced by the positions of the alkyl substituents, which can be either axial (pointing up or down, parallel to the ring's axis) or equatorial (pointing out from the ring's equator).

Substituent Positions: To minimize steric strain, particularly 1,3-diaxial interactions, substituents preferentially occupy the more spacious equatorial positions. oregonstate.edu The energetic cost of placing a group in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org

Stereoisomers of this compound:

cis-(2R,6S)-isomer: In this achiral isomer, the two methyl groups are on the same side of the ring. The most stable conformation is a chair where both methyl groups and the propyl group occupy equatorial positions. wikipedia.orgnih.gov This arrangement minimizes steric hindrance, making it the most stable stereoisomer.

trans-(2R,6R) and (2S,6S)-isomers: In these chiral isomers, the methyl groups are on opposite sides of the ring. In a chair conformation, one methyl group must be axial while the other is equatorial. The axial methyl group experiences significant 1,3-diaxial steric strain with the axial hydrogens on carbons 4 and 6. This makes the trans isomers considerably less stable than the cis isomer.

The propyl group at the C4 position will strongly prefer an equatorial orientation to avoid its own 1,3-diaxial interactions.

| Substituent | A-Value (kcal/mol) | Preferred Position |

|---|---|---|

| Methyl (-CH₃) | 1.70–1.8 | Equatorial |

| Ethyl (-CH₂CH₃) | 1.75–1.8 | Equatorial |

| Isopropyl (-CH(CH₃)₂) | 2.15 | Equatorial |

Data sourced from multiple conformational analysis studies. oregonstate.edumasterorganicchemistry.comyoutube.com

Protonation Equilibria and Basicity of the Nitrogen Atom

The nitrogen atom's lone pair of electrons makes this compound a Brønsted-Lowry base, capable of accepting a proton. The basicity is typically quantified by the pKa of its conjugate acid.

Impact of Substitution Pattern on pKa Values

The basicity of an amine is a balance of several factors, including inductive effects and steric hindrance. vedantu.com

Inductive Effect: Alkyl groups are electron-donating, pushing electron density towards the nitrogen atom. This increases the electron density on the nitrogen, making the lone pair more available to accept a proton and thus increasing the amine's basicity. fiveable.me

Steric Hindrance: The presence of bulky groups around the nitrogen atom can impede the approach of a proton, a phenomenon known as steric hindrance. This "crowding" can make protonation more difficult, thereby decreasing basicity. vedantu.comtiwariacademy.com

In this compound, the three alkyl groups exert a positive inductive effect, which would be expected to increase basicity compared to unsubstituted piperidine. However, the two methyl groups at the C2 and C6 positions create significant steric hindrance around the nitrogen atom. This steric effect is the dominant factor, leading to a lower basicity than might be expected from inductive effects alone. The propyl group at C4 is too distant to significantly influence the nitrogen's basicity.

| Compound | pKa of Conjugate Acid |

|---|---|

| Piperidine | 11.13 |

| cis-2,6-Dimethylpiperidine | 10.92 |

The pKa value for this compound is expected to be very close to that of cis-2,6-dimethylpiperidine. kyoto-u.ac.jpcbseacademic.nic.inorganicchemistrydata.org

Solvation Effects on Amine Basicity

The solvent plays a critical role in determining the basicity of amines. In aqueous solution, the conjugate acid (the ammonium (B1175870) ion) is stabilized by hydrogen bonding with water molecules. fiveable.measkfilo.com The extent of this stabilization affects the equilibrium of the protonation reaction.

For this compound, the bulky methyl groups flanking the nitrogen atom not only hinder the approach of a proton but also interfere with the solvation of the resulting ammonium ion. tiwariacademy.comstackexchange.com Fewer water molecules can effectively surround and stabilize the positive charge on the protonated nitrogen. This reduced solvation destabilizes the conjugate acid, shifting the equilibrium to the left and making the amine less basic in protic solvents compared to less hindered amines. askfilo.com

Nucleophilic and Electrophilic Reactivity Patterns

Nucleophilic Reactivity: The lone pair on the nitrogen atom allows this compound to act as a nucleophile. However, its reactivity is severely diminished by the steric hindrance from the two adjacent methyl groups. This makes it a poor nucleophile, especially in reactions with sterically demanding electrophiles (e.g., SN2 reactions at secondary or tertiary carbons). masterorganicchemistry.com Because of this property, it is often classified as a sterically hindered, non-nucleophilic base . It can effectively deprotonate acidic compounds without engaging in competing nucleophilic side reactions.

Electrophilic Reactivity: While the amine itself is nucleophilic, the molecule can be made to undergo electrophilic reactions under certain conditions.

N-Acylation and N-Alkylation: The secondary amine can react with acid chlorides, acid anhydrides, or alkyl halides to form N-acyl or N-alkyl products, respectively. libretexts.orglibretexts.org These reactions may require more forcing conditions compared to less hindered amines due to the steric bulk around the nitrogen.

Iminium Ion Formation: Oxidation or reaction with specific reagents can lead to the formation of an endocyclic iminium ion. This electrophilic intermediate can then be attacked by nucleophiles, allowing for the introduction of substituents at the C2 or C6 positions of the ring. acs.org

Reactions at the Nitrogen Atom (e.g., N-Alkylation, N-Acylation)

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. Consequently, it readily participates in reactions such as N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the nitrogen atom is a fundamental transformation. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the piperidine nitrogen attacks an alkyl halide or a similar electrophile. The choice of reaction conditions, including the solvent and base, can influence the efficiency of the reaction. For instance, the use of a base like potassium carbonate or sodium hydride in an aprotic solvent such as dimethylformamide (DMF) can facilitate the reaction by deprotonating the piperidine nitrogen, thereby increasing its nucleophilicity. researchgate.net The steric hindrance posed by the two methyl groups at the 2 and 6 positions can influence the rate of N-alkylation compared to less substituted piperidines.

N-Acylation: The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of N-acylpiperidines (amides). This transformation is generally efficient and is often carried out in the presence of a non-nucleophilic base, like triethylamine or pyridine (B92270), to neutralize the hydrogen halide byproduct. The mechanism involves the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acylating agent. Similar to N-alkylation, the steric environment around the nitrogen atom can affect the reaction kinetics. Studies on related systems have explored intramolecular N-acylation to form bicyclic structures. nih.govnih.govresearchgate.net

Table 1: General Conditions for N-Alkylation and N-Acylation of Piperidines

| Reaction | Reagents | Solvent | Base | General Observations |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | DMF, Acetonitrile (B52724) | K2CO3, NaH, Et3N | Steric hindrance at the nitrogen can slow the reaction rate. |

| N-Acylation | Acyl chloride (R-COCl), Acid Anhydride ((RCO)2O) | Dichloromethane, THF | Pyridine, Et3N | Generally a fast and high-yielding reaction. |

Reactions at Ring Carbon Atoms (e.g., Substitution, Oxidation, Reduction)

Modifications to the carbon framework of the piperidine ring are more challenging than reactions at the nitrogen atom due to the generally unreactive nature of C-H bonds. However, specific functionalization can be achieved under certain conditions.

Substitution: Direct substitution of hydrogen atoms on the piperidine ring is not a common reaction pathway. However, the introduction of functional groups can be achieved through multi-step sequences. For instance, the synthesis of substituted piperidines often involves the reduction of a corresponding substituted pyridine. researchgate.net Functionalization at the α-carbon (C2 and C6) can be achieved through deprotonation with a strong base followed by reaction with an electrophile, a strategy that has been explored for other N-protected piperidines. researchgate.netnih.gov

Oxidation: The oxidation of piperidines can lead to various products depending on the oxidant and reaction conditions. Oxidation of the piperidine ring can result in the formation of piperidones (ketones within the ring) or, with stronger oxidizing agents, ring-opening products. Kinetic studies on the oxidation of similarly substituted 2,6-diphenyl-piperidine-4-ones with manganese(IV) have shown that the reaction is first order and influenced by the presence of substituents on the ring. chemistryjournal.netresearchgate.net The presence of the propyl group at the 4-position and methyl groups at the 2 and 6-positions will influence the regioselectivity and rate of oxidation.

Reduction: As this compound is a fully saturated heterocycle, it is generally resistant to reduction under standard catalytic hydrogenation conditions. However, if the piperidine ring were to contain unsaturation (e.g., a double bond), it could be readily reduced to the corresponding saturated derivative. The synthesis of substituted piperidines often involves the reduction of a substituted pyridine precursor. For example, the catalytic hydrogenation of substituted pyridines over platinum oxide (PtO₂) is a common method to produce the corresponding piperidines. researchgate.net

Table 2: Potential Reactions at Ring Carbon Atoms of Substituted Piperidines

| Reaction | Reagents/Conditions | Potential Products | Notes |

| α-Functionalization | Strong base (e.g., s-BuLi), then electrophile (E+) | 2-Substituted piperidine | Requires N-protection; regioselectivity can be an issue. |

| Oxidation | Mn(IV), other oxidizing agents | Piperidones, ring-opened products | The position of oxidation is influenced by substituents. |

| Reduction of Precursor | H₂, PtO₂ or other catalysts | Saturated piperidine | Typically involves the reduction of a corresponding pyridine. |

Transition Metal-Catalyzed Transformations Involving this compound

The field of transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound in this context are limited, the reactivity of related piperidine structures provides insights into its potential applications.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are cornerstone methods in modern organic synthesis. nih.gov While the piperidine ring itself is generally not a direct participant in the catalytic cycle as a substrate, functionalized piperidines can be employed. For instance, a piperidine ring bearing a halide or triflate group can act as the electrophilic partner in a cross-coupling reaction. Conversely, organometallic derivatives of piperidine, such as organozinc reagents, can serve as the nucleophilic partner.

Recent research has demonstrated the direct α-arylation of protected 4-hydroxypiperidine via a one-pot Negishi cross-coupling reaction, highlighting the potential for functionalizing the piperidine ring at the C2 position. nih.gov Such methodologies could potentially be adapted for this compound, likely requiring prior N-protection. The steric hindrance from the 2,6-dimethyl substitution would be a critical factor influencing the feasibility and efficiency of such transformations. thieme-connect.comchemistryviews.org

Hydrogenation and Dehydrogenation Studies

Hydrogenation: The catalytic hydrogenation of pyridines is a primary route to the synthesis of piperidines. Therefore, the synthesis of this compound would likely involve the hydrogenation of the corresponding 2,6-dimethyl-4-propylpyridine (B14488760). Various catalysts are effective for this transformation, including platinum, palladium, and rhodium-based catalysts, often under hydrogen pressure. researchgate.netscholaris.ca The diastereoselectivity of the hydrogenation can be influenced by the catalyst and reaction conditions, leading to different stereoisomers of the final product.

Advanced Spectroscopic and Chromatographic Research on 2,6 Dimethyl 4 Propylpiperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules in solution. For 2,6-Dimethyl-4-propylpiperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, including the stereochemical arrangement of the substituents.

The structural complexity of this compound, which includes multiple stereocenters, necessitates a comprehensive NMR analysis to confirm connectivity and stereochemistry.

¹H and ¹³C NMR Spectroscopy: The 1D ¹H NMR spectrum provides initial information on the chemical environment of the protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms. The expected chemical shifts are based on the analysis of similar piperidine (B6355638) structures. chemicalbook.comchemicalbook.comchemicalbook.comresearchgate.net

Predicted ¹H and ¹³C NMR Data

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | 1.0 - 2.5 (broad) | - |

| C2-H, C6-H | 2.5 - 3.0 | 50 - 55 |

| C2-CH₃, C6-CH₃ | 1.0 - 1.2 | 20 - 25 |

| C3-H₂, C5-H₂ | 1.2 - 1.8 | 30 - 35 |

| C4-H | 1.1 - 1.5 | 35 - 40 |

| Propyl-C1'-H₂ | 1.2 - 1.4 | 35 - 40 |

| Propyl-C2'-H₂ | 1.3 - 1.5 | 20 - 25 |

2D NMR Spectroscopy: To resolve ambiguities and definitively assign the structure, several 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It would confirm the connectivity within the piperidine ring (e.g., correlations between H2/H6 and their adjacent methylene (B1212753) protons at H3/H5) and within the propyl group. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. sdsu.eduyoutube.comepfl.ch This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. emerypharma.com

The piperidine ring exists predominantly in a chair conformation. However, it can undergo a "ring flip" or chair-chair interconversion. The presence of bulky substituents at the C2, C4, and C6 positions influences the rate and thermodynamics of this conformational exchange.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, are used to investigate this process. At low temperatures, the ring inversion is slow on the NMR timescale, and separate signals for the axial and equatorial protons and carbons may be observed. As the temperature increases, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. Analysis of the spectra at different temperatures allows for the calculation of the energy barrier (ΔG‡) for the ring inversion, providing insight into the conformational stability of the substituted piperidine. clockss.orgresearchgate.net

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition, and through fragmentation analysis, can confirm the molecular structure.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₁₀H₂₁N), HRMS can distinguish its molecular formula from other possible formulas with the same nominal mass. sigmaaldrich.com

Predicted HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₀H₂₁N + H]⁺ | 156.1747 |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to break the ion into smaller fragments. nih.govnih.gov The resulting fragmentation pattern would provide evidence for the different structural units.

Predicted Key MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

|---|---|---|---|

| 156.17 | 141.15 | CH₃ (15 Da) | Loss of a methyl group from the C2 or C6 position. |

| 156.17 | 113.13 | C₃H₇ (43 Da) | Loss of the propyl group from the C4 position. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups. researchgate.netresearchgate.net

For this compound, the key functional groups are the N-H bond of the secondary amine and the various C-H and C-C bonds of the aliphatic structure.

Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Weak-Med |

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | - | Variable |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 | 1350 - 1470 | Medium |

The IR spectrum is expected to show a characteristic weak to medium band for the N-H stretch, strong bands for the aliphatic C-H stretches, and various bands in the fingerprint region corresponding to bending and C-N stretching vibrations. nih.govchemicalbook.comnist.gov The Raman spectrum would also show strong C-H stretching signals and would be particularly useful for observing the more symmetric vibrations of the carbon skeleton. researchgate.netnih.gov

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a valuable tool for identifying and quantifying compounds containing chromophores—the parts of a molecule responsible for its color. The saturated piperidine ring in this compound lacks significant chromophores that absorb in the typical UV-Vis range (200-800 nm). Consequently, the compound itself is not expected to exhibit strong absorption bands.

However, UV-Vis spectroscopy can be employed to detect impurities that do contain chromophores or for monitoring reactions where a chromophore is introduced or modified. The analysis is typically performed by dissolving the sample in a UV-transparent solvent, such as ethanol (B145695) or hexane, and measuring its absorbance at various wavelengths. The absence of significant peaks in the UV-Vis spectrum can be an indicator of the sample's purity with respect to chromophoric contaminants.

For derivatized forms of this compound where a chromophoric group is attached, UV-Vis analysis becomes a powerful quantitative tool, allowing for the determination of concentration based on the Beer-Lambert law.

Illustrative UV-Vis Data for a Derivatized Analog:

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| 254 | 250 | Ethanol |

| 280 | 150 | Ethanol |

This data is representative and illustrates a hypothetical scenario where a chromophore has been introduced to the parent compound.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are indispensable for separating the components of a mixture and are central to the purity assessment and chiral separation of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds. For a non-chromophoric compound like this compound, derivatization with a UV-absorbing agent is often necessary for detection. Alternatively, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used.

Method development involves the optimization of several parameters to achieve a sharp, symmetrical peak with a reasonable retention time. Key parameters include the choice of stationary phase (the column), the mobile phase composition, flow rate, and column temperature. For a basic compound like a piperidine derivative, a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution is a common starting point.

Validation of the HPLC method ensures its reliability for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Example HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm (after derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given its molecular weight and structure, this compound is amenable to GC analysis. The sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by a carrier gas (e.g., helium or nitrogen).

The choice of the column's stationary phase is critical for achieving good separation. A non-polar or mid-polar column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for amines. A Flame Ionization Detector (FID) is commonly used for the detection of organic analytes like this piperidine derivative, offering high sensitivity.

GC is particularly useful for assessing the purity of the compound by detecting volatile impurities. The area of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Typical GC Parameters:

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 10 °C/min to 250 °C, hold 5 min |

| Detector | FID at 280 °C |

| Injection Mode | Split (10:1) |

Chiral Chromatography for Enantiomer Purity Determination

The presence of two chiral centers at positions 2 and 6 of the piperidine ring means that this compound can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is crucial as they can have different biological activities. Chiral chromatography is the most effective method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines.

Both chiral HPLC and chiral GC can be employed. In chiral HPLC, the separation is influenced by the mobile phase composition, which often includes a polar organic solvent like ethanol or isopropanol (B130326) mixed with a non-polar alkane such as hexane. In chiral GC, a cyclodextrin-based chiral column is frequently used. The determination of the enantiomeric excess (% ee) is a key outcome of this analysis.

Illustrative Chiral HPLC Separation Data:

| Stereoisomer | Retention Time (min) | Peak Area (%) |

| (2R, 6R)-isomer | 8.5 | 49.8 |

| (2S, 6S)-isomer | 9.7 | 50.2 |

| meso-isomers | 11.2 | <0.1 (below detection limit) |

This table represents a hypothetical separation of the enantiomeric pair and illustrates the high resolving power of chiral chromatography.

Theoretical and Computational Chemistry of 2,6 Dimethyl 4 Propylpiperidine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic makeup and energetic landscape of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 2,6-Dimethyl-4-propylpiperidine, DFT studies, typically using functionals like B3LYP with a basis set such as 6-31+G(d,p), can be employed to determine its ground state properties. researchgate.net These calculations yield the optimized molecular geometry, providing precise predictions of bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional structure of the molecule. researchgate.net

Furthermore, DFT calculations can predict vibrational frequencies. The calculated harmonic frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to confirm the structural assignments. researchgate.net Such studies on analogous molecules like 1-amino-2,6-dimethylpiperidine (B1295051) have shown good agreement between computed and experimental spectra after applying appropriate scaling factors. researchgate.netepa.gov

Table 1: Predicted Geometrical Parameters of this compound (cis-conformer) using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-N1 | 1.46 Å |

| C4-C7 (propyl) | 1.54 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C2-N1-C6 | 112.0° |

| C3-C4-C5 | 110.5° | |

| Dihedral Angle | C6-N1-C2-C3 | -55.2° |

| C5-C4-C7-C8 | 179.5° |

Note: The data in this table is illustrative and based on typical values obtained for similar substituted piperidine (B6355638) structures from DFT calculations.

Ab initio methods, such as Hartree-Fock (HF) theory, provide another avenue for investigating molecular properties from first principles, without reliance on empirical data. wayne.edu A key application of these methods is molecular orbital (MO) analysis. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. openaccesspub.org A larger gap implies higher stability and lower reactivity.

Table 2: Illustrative NBO Analysis for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

| LP (1) N1 | σ(C2-C3) | 2.15 |

| LP (1) N1 | σ(C6-C5) | 2.15 |

| σ (C2-H) | σ(N1-C6) | 1.88 |

| σ (C4-H) | σ(C3-C2) | 2.50 |

Note: This table presents hypothetical stabilization energies (E2) for plausible intramolecular interactions, based on findings for similar heterocyclic systems. researchgate.netopenaccesspub.org

Conformational Landscapes and Potential Energy Surfaces

Molecular Mechanics (MM) offers a computationally less expensive method to explore the conformational landscape of large molecules. nih.gov Using force fields like COSMIC or OPLS (Optimized Potentials for Liquid Simulations), MM calculations can efficiently determine the potential energy of different conformers and identify the most stable (lowest energy) structures. nih.govchemrxiv.org For substituted piperidines, these calculations can accurately predict the relative free energies of conformers with substituents in axial versus equatorial positions. nih.gov

Molecular Dynamics (MD) simulations build upon this by introducing temperature and time, allowing the observation of the molecule's dynamic behavior. nih.govnih.gov An MD simulation tracks the motions of atoms over time, revealing how the molecule transitions between different conformations and explores its potential energy surface. nih.gov This can provide insights into the flexibility of the piperidine ring and the movement of its substituents. nih.gov

The stability of a particular conformer of this compound is determined by a balance of intramolecular interactions and resulting steric strain. Like in substituted cyclohexanes, substituents on a piperidine ring are more stable in the equatorial position to minimize steric hindrance. libretexts.org

For this compound, several stereoisomers exist. The methyl groups at C2 and C6 can be either cis or trans to each other.

In the cis-isomer , one methyl group is axial and the other is equatorial in a chair conformation. A ring flip would interchange their positions. However, the key interaction is the 1,3-diaxial interaction between the axial methyl group and the axial hydrogens at C4 and C6.

In the trans-isomer , the most stable conformer has both methyl groups in the equatorial position, avoiding unfavorable 1,3-diaxial interactions. libretexts.org A conformer with both methyl groups in the axial position would be significantly higher in energy.

The propyl group at C4 also prefers the equatorial position to avoid its own 1,3-diaxial interactions with the axial hydrogens at C2 and C6. Therefore, the most stable conformer of this compound is expected to be the trans-isomer with all three alkyl substituents occupying equatorial positions on the chair-form ring. The total strain energy of any conformer can be estimated by summing the energy costs associated with its gauche-butane and 1,3-diaxial interactions. libretexts.org

Table 3: Estimated Relative Strain Energies for Conformers of this compound

| Isomer | C2-Me | C6-Me | C4-Pr | Key Steric Interactions | Relative Strain Energy (kJ/mol) |

| trans | Equatorial | Equatorial | Equatorial | Gauche (Me-Pr) | Low |

| trans | Axial | Axial | Equatorial | 4 x Me-H (1,3-diaxial) | High |

| cis | Axial | Equatorial | Equatorial | 2 x Me-H (1,3-diaxial) | Medium |

| cis | Equatorial | Equatorial | Axial | 2 x Pr-H (1,3-diaxial) | Medium-High |

Note: Strain energy values are qualitative and based on principles of conformational analysis for substituted cyclohexanes and piperidines. nih.govlibretexts.org

Reactivity Prediction and Reaction Mechanism Studiesnih.gov

Computational chemistry is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. mit.edu The electronic properties derived from QM calculations are central to this analysis.

The HOMO and LUMO distributions can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the nitrogen atom's lone pair is typically the HOMO, making it the primary site for protonation and reaction with electrophiles. The regions around the electronegative nitrogen atom would be susceptible to electrophilic attack, while the LUMO might be distributed over C-H or C-C antibonding orbitals, indicating sites for nucleophilic attack under specific conditions.

Computational methods can be used to model reaction pathways, such as the aza-Michael addition, where the piperidine nitrogen acts as a nucleophile. researchgate.net By calculating the structures and energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. organic-chemistry.org This allows chemists to determine activation barriers and reaction thermodynamics, providing a theoretical basis for understanding why certain reactions are favored over others and guiding the design of new synthetic routes. nih.gov

Transition State Calculations and Activation Energy Barriers

Transition state calculations are pivotal in understanding the kinetics of chemical reactions. For piperidine derivatives, these calculations can elucidate reaction mechanisms, such as ring expansion or dehydrogenation. nih.govrsc.org Theoretical calculations, like those using Gaussian software, can predict structural features that influence the enthalpy of reactions. rsc.org

For instance, in the context of hydrogen storage, attaching electron-donating or conjugated substituents to the piperidine ring has been shown to significantly increase the rate of catalytic dehydrogenation. rsc.org While specific transition state calculations for this compound were not found in the provided results, general principles from studies on substituted piperidines can be applied. The presence of the electron-donating propyl and methyl groups would likely influence the activation energy barriers for reactions involving the piperidine ring.

Machine learning models are also being developed to predict transition states and activation energies with accuracy comparable to DFT methods, which could be applied to complex systems like substituted piperidines. arxiv.org These models show promise in accelerating the discovery and optimization of chemical reactions. arxiv.org

Table 1: Representative Activation Energies from Computational Studies of Piperidine Reactions

| Reaction Type | Computational Method | Calculated Activation Energy (Ea) | Reference |

| SN2 Reaction | MP2/6-311G(d) | Varies with reactants | arxiv.org |

| Ring Expansion of Prolinols | Not Specified | Not Specified | nih.gov |

| Catalytic Dehydrogenation | Gaussian Calculations | Lowered by electron-donating groups | rsc.org |

Fukui Functions and Electrophilicity/Nucleophilicity Indices

Fukui functions and related reactivity descriptors are essential tools in predicting the reactive sites of a molecule. These indices, derived from DFT, help to characterize a molecule's susceptibility to electrophilic or nucleophilic attack. The analysis of global reactivity indices can classify molecules as strong or weak electrophiles and nucleophiles. researchgate.net

For piperidine derivatives, these indices can provide insights into their chemical behavior in various reactions. researchgate.net For example, a study on other heterocyclic systems used nucleophilicity descriptors to identify the most reactive species in a series of compounds. researchgate.net While specific Fukui function calculations for this compound are not detailed in the provided results, the electron-donating nature of the alkyl substituents (two methyl groups and a propyl group) would be expected to increase the nucleophilicity of the nitrogen atom in the piperidine ring. This enhanced nucleophilicity would make it a more potent reactant in reactions where it acts as a nucleophile.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Relevance |

| Electronegativity (χ) | The negative of the chemical potential. | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | The resistance of a molecule to change its electron distribution. | Indicates the stability of the molecule. |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. | Quantifies the electrophilic character of a molecule. |

| Global Nucleophilicity (N) | A measure of the ability of a molecule to donate electrons. | Quantifies the nucleophilic character of a molecule. |

| Fukui Function (f(r)) | The change in electron density at a point r when the number of electrons is changed. | Identifies the most electrophilic and nucleophilic sites within a molecule. |

This table outlines the key conceptual DFT descriptors used to predict chemical reactivity.

Molecular Docking and Ligand-Receptor Interaction Modeling (excluding clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode of a ligand to its protein target. researchgate.netrsc.orgacs.orgnih.govresearchgate.netmdpi.com

Prediction of Binding Modes with Target Proteins (e.g., Enzymes, Receptors)

Molecular docking studies on piperidine derivatives have been successful in predicting their binding interactions with various protein targets, such as enzymes and receptors. researchgate.netresearchgate.netrsc.orgacs.orgnih.govresearchgate.netmdpi.com For instance, docking studies have been used to understand the binding of piperidine-based compounds to sigma receptors, identifying crucial amino acid residues for interaction. rsc.org Similarly, the binding modes of substituted piperidines with direct renin inhibitors have been elucidated through structure-based design and docking. acs.org

While specific docking studies for this compound were not found, its structural features suggest potential interactions with various receptors. The piperidine moiety is a common structural element in ligands for a range of receptors, including histamine (B1213489) H3 and sigma-1 receptors. nih.gov The alkyl substituents on the piperidine ring of this compound would influence its size, shape, and lipophilicity, which are critical factors for binding to a protein's active site. Molecular dynamics simulations can further refine these binding poses and reveal the stability of the ligand-protein complex over time. rsc.orgnih.gov

Table 3: Examples of Piperidine Derivatives and their Protein Targets in Docking Studies

| Piperidine Derivative Class | Protein Target | Key Findings | Reference |

| Furan-pyrazole piperidines | Akt1 | Good inhibitory activity predicted. | nih.govtandfonline.com |

| Piperazine (B1678402)/piperidine-based compounds | Sigma-1 Receptor (S1R) | Identified potent S1R agonists and their binding modes. | rsc.org |

| 3,5-disubstituted piperidines | Renin | Optimization led to potent oral direct renin inhibitors. | acs.org |

| Piperidine derivatives | Histamine H3 and Sigma-1 Receptors | Piperidine moiety identified as a key structural element for dual activity. | nih.gov |

This table showcases the application of molecular docking to various classes of piperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Derivations (mechanism focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are valuable in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect. researchgate.net

QSAR studies on piperidine derivatives have been conducted to understand their activity against various targets. nih.govtandfonline.com For example, QSAR models have been developed for furan-pyrazole piperidine derivatives as Akt1 inhibitors, using 3D and 2D autocorrelation descriptors. nih.gov These models help in designing new derivatives with improved potency. nih.govtandfonline.com

Table 4: Common Descriptors Used in QSAR Studies of Piperidine Derivatives

| Descriptor Type | Examples | Relevance | Reference |

| Topological (0D, 1D, 2D) | Molecular weight, connectivity indices, shape indices | Describe the atom connectivity and overall shape of the molecule. | researchgate.net |

| 3D Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Capture the three-dimensional arrangement of atoms in space. | nih.gov |

| Electronic Descriptors | Dipole moment, partial charges | Describe the electronic distribution within the molecule. | ajchem-a.com |

| Quantum Chemical Descriptors | HOMO/LUMO energies, Fukui indices | Derived from quantum chemical calculations to describe reactivity. | ajchem-a.com |

This table lists common molecular descriptors used to build QSAR models for piperidine derivatives.

Biological and Pharmacological Research on 2,6 Dimethyl 4 Propylpiperidine: Mechanism of Action Insights

Exploration of Molecular Targets and Pathways

The biological effects of piperidine (B6355638) derivatives are mediated through their interactions with various molecular targets, including enzymes and receptors. The nature and intensity of these interactions are highly dependent on the substitution pattern of the piperidine ring.

Enzyme Inhibition and Activation Mechanisms (e.g., Acetylcholinesterase, Butyrylcholinesterase, Glutathione S-transferase)

Piperidine-based structures have been investigated as inhibitors of cholinesterases, enzymes crucial for the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy for Alzheimer's disease. nih.gov Certain benzamide (B126) derivatives containing a piperidine core have shown potential as AChE inhibitors. nih.gov For instance, some arecoline, 4-thiazolidinone, and piperidine-based conjugates have been synthesized and evaluated for their AChE and butyrylcholinesterase (BChE) inhibitory activity. innovareacademics.in

In one study, new mono-pyridinium compounds were synthesized and tested for their inhibitory effect on human blood acetylcholinesterase. nih.gov One compound was found to bind to both the catalytic and allosteric sites of the enzyme, while another bound only to the catalytic site, and a third bound exclusively to the allosteric site, demonstrating how structural variations can dictate the mechanism of enzyme interaction. nih.gov

| Compound Type | Target Enzyme | Inhibition Insights |

| Piperidine-based conjugates | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Investigated for potential therapeutic use in Alzheimer's disease. nih.govinnovareacademics.in |

| Mono-pyridinium compounds | Acetylcholinesterase (AChE) | Displayed varied binding mechanisms, targeting catalytic and/or allosteric sites. nih.gov |

Receptor Binding Affinities and Modulatory Effects (e.g., Dopamine (B1211576) D2/D3/D4, Serotonin)

Substituted piperidines and the structurally similar piperazines are well-represented among ligands for dopamine and serotonin (B10506) receptors, which are critical targets for antipsychotic and neurological drugs. nih.gov The affinity and selectivity for different receptor subtypes (e.g., D2, D3, D4) are heavily influenced by the substituents on the heterocyclic ring. nih.govnih.govmdpi.com

For example, a series of 1,4-disubstituted aromatic piperidines and piperazines showed high selectivity for the dopamine D4 receptor. nih.gov Molecular modeling and mutant receptor studies revealed that favorable interactions with specific amino acid residues, such as phenylalanine at position 2.61, were crucial for the high-affinity binding of many D4-selective ligands. nih.gov Similarly, N-phenylpiperazine analogs have been developed that show high selectivity for the D3 receptor over the D2 receptor, a desirable trait for certain therapeutic applications. nih.govmdpi.com One such compound exhibited approximately 500-fold greater selectivity for the D3 receptor. nih.govmdpi.com

The interaction of arylpiperazines with the D2 dopamine receptor has been shown to involve the protonated nitrogen of the piperazine (B1678402) ring forming a salt bridge with an aspartate residue (Asp86) in the receptor. bg.ac.rs Additionally, edge-to-face aromatic interactions between the ligand and phenylalanine, tryptophan, and tyrosine residues in the binding pocket are major stabilizing forces. bg.ac.rs

| Ligand Class | Receptor Target(s) | Key Binding Insights |

| 1,4-Disubstituted Aromatic Piperidines/Piperazines | Dopamine D4 | High selectivity achieved through interactions with a specific aromatic microdomain in the receptor. nih.gov |

| N-Phenylpiperazine Analogs | Dopamine D3 vs. D2 | Achieved high selectivity (up to 500-fold) for D3, potentially through bitopic binding. nih.govmdpi.com |

| Arylpiperazines | Dopamine D2 | Binding stabilized by a salt bridge with Asp86 and aromatic interactions with Phe, Trp, and Tyr residues. bg.ac.rs |

| Piperidine-2,6-dione Derivatives | Dopamine D2, D3; Serotonin 5-HT1A, 5-HT2A, 5-HT2C | Developed as multireceptor antipsychotics with high affinity for multiple targets. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Function

SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds.

Influence of Substituent Position and Stereochemistry on Bioactivity

The position and stereochemistry of substituents on the piperidine ring have a profound impact on biological activity. In a study of 2,3,4,6-tetrasubstituted piperidine alkaloids, the relative configuration of the substituents was found to be critical for their antiproliferative activity against the K562 cell line. nih.gov

For dopamine receptor ligands, the nature and position of substituents on arylpiperazine or arylpiperidine rings dictate affinity and selectivity. For instance, in a series of D3-selective ligands, variations in the "head group" (substituted phenyl groups) and "tail group" (aza-aromatic units) led to significant changes in binding affinities at both D3 and D2 receptors. acs.org The introduction of bulky substituents can also create unfavorable steric interactions within the receptor's binding pocket, thereby reducing affinity. bg.ac.rs

Rational Design Strategies for Modulating Molecular Interactions

Rational drug design leverages the understanding of SAR to create new molecules with improved properties. For dopamine D2/D3 receptor ligands, a common strategy involves designing "bitopic" ligands that can interact with both the primary binding site (orthosteric site) and a secondary, allosteric site. nih.govmdpi.com This can lead to enhanced affinity and selectivity.

In the design of antimicrobial piperidines, lipophilicity is a key parameter that is often modulated. For N'-alkyl-N-(2-aminoethyl)piperidines, it was found that derivatives with longer alkyl chains (tetradecyl and hexadecyl) possessed better bacteriostatic activity against dental plaque bacteria. nih.gov Similarly, for N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides, the length of the alkyl chain influenced their antibacterial and antifungal properties. nih.gov

Mechanistic Studies of Select Biological Activities (e.g., Antioxidant, Antimicrobial, Antiproliferative)

The piperidine scaffold is associated with a variety of biological effects, and research has delved into the mechanisms underlying these activities.

The antimicrobial action of piperidine derivatives often involves the disruption of bacterial cell membranes. biointerfaceresearch.comnih.govnih.gov The cationic nature of certain piperidinium (B107235) salts, combined with lipophilic alkyl chains, allows them to act as surfactants, interfering with the integrity of the microbial cell wall and membrane. nih.govnih.gov Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov

The antiproliferative mechanisms of piperidine compounds against cancer cells are diverse. frontiersin.orgnih.gov Some piperidine derivatives induce apoptosis (programmed cell death) in cancer cells. nih.govfrontiersin.org For example, certain piperidine alkaloids were found to exert their antiproliferative effect by inducing apoptosis. nih.gov Another piperidine derivative, compound 17a, was shown to induce apoptosis in prostate cancer cells by modulating the expression of key regulatory proteins, decreasing anti-apoptotic proteins like BCL-2 and increasing pro-apoptotic proteins like BAX. frontiersin.org Other piperidine-containing compounds have been found to arrest the cell cycle at specific phases, such as the G1/G0 phase, thereby inhibiting cell proliferation. frontiersin.org

Investigation of Radical Scavenging Mechanisms

There is currently no specific research available on the radical scavenging mechanisms of 2,6-Dimethyl-4-propylpiperidine. The potential for this compound to act as an antioxidant and the specific ways it might neutralize free radicals, such as through hydrogen atom transfer, single electron transfer, or other mechanisms, have not been documented in scientific literature.

Elucidation of Specific Cellular or Molecular Pathways Affected

Similarly, the scientific community has not yet reported on the specific cellular or molecular pathways that may be influenced by this compound. Its potential interactions with signaling cascades, enzyme activities, or gene expression remain an open area for future investigation.

Comparative Analysis with Related Piperidine Derivatives and Natural Products

While data on this compound is absent, the broader class of piperidine derivatives has been the subject of extensive research, revealing a wide array of biological activities, including antioxidant and anti-inflammatory effects. scispace.cominnovareacademics.in The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in pharmaceuticals and natural alkaloids. scispace.comnih.gov

Studies on various substituted piperidines have shed light on the structure-activity relationships that govern their antioxidant potential. For instance, piperidine nitroxides, which feature a nitroxide group, are known to be potent scavengers of reactive oxygen species (ROS). nih.govoup.com The nature of the substituent at the 4-position of the piperidine ring can significantly influence this activity. nih.govoup.com

A review of piperidine-containing compounds highlights their classification into naturally occurring piperidines, unsaturated piperidines, N-substituted piperidines, piperamides, piperanols, and piperidine oximes, many of which exhibit antioxidant properties. scispace.cominnovareacademics.inresearchgate.net For example, certain piperidine sulfonamide derivatives have demonstrated good scavenging activity in DPPH assays. scispace.com The introduction of different functional groups, such as a hydroxyl or an amine, can modulate the antioxidant capacity. researchgate.net

Natural alkaloids containing the piperidine structure, such as piperine (B192125) from black pepper, are well-documented for their diverse pharmacological effects, which include antioxidant and anti-inflammatory actions. nih.govwikipedia.org The mechanisms behind piperine's activity involve the modulation of various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt. nih.govnih.gov

The table below provides a comparative overview of the antioxidant activities of several piperidine derivatives, illustrating the influence of different structural modifications.

| Compound/Derivative Class | Antioxidant Activity/Mechanism | Key Findings |

| Piperidine Nitroxides | Scavenging of reactive oxygen species (ROS). nih.govoup.com | The nitroxide moiety is crucial for activity, and substituents at the 4-position modulate the efficacy. nih.govoup.com |

| Piperidine Sulfonamides | DPPH radical scavenging. scispace.com | Unsubstituted derivatives can be potent, suggesting potential for development as therapeutic agents. scispace.com |

| Piperine | Modulation of signaling pathways (STAT-3, NF-κB, PI3K/Akt), antioxidant. nih.govnih.gov | A well-known natural alkaloid with a broad spectrum of biological activities. nih.gov |

| Piperidin-4-one oxime esters | Antioxidant activity. ajchem-a.com | Phenyl ester substituents on the piperidin-4-one oxime core enhance antioxidant properties. ajchem-a.com |

Applications of 2,6 Dimethyl 4 Propylpiperidine in Chemical Research

Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral auxiliaries and ligands are essential tools in asymmetric synthesis, enabling the selective formation of one enantiomer of a chiral molecule. nih.govsigmaaldrich.comtuodaindus.com These are often derived from readily available chiral molecules. While substituted piperidines can be designed as chiral ligands, there is no scientific literature to support the use of 2,6-Dimethyl-4-propylpiperidine as a chiral auxiliary or as a ligand in asymmetric catalysis.

Applications in Materials Science Research

The incorporation of specific molecular moieties can impart unique properties to materials. However, there is no documented research in the available scientific literature that describes the application of this compound in the field of materials science.

Future Research Directions and Unexplored Avenues for 2,6 Dimethyl 4 Propylpiperidine

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies is paramount for the future exploration of 2,6-dimethyl-4-propylpiperidine. Current synthetic strategies, while effective, often rely on traditional approaches that may not be optimal in terms of efficiency, cost, or environmental impact. Future research should prioritize the development of novel and sustainable synthetic routes.

A significant area of focus will be the implementation of "green chemistry" principles. nih.govadvancedchemtech.com This includes the use of environmentally benign solvents, catalysts, and reagents to minimize hazardous waste generation. advancedchemtech.com Researchers are increasingly exploring methods like one-pot syntheses and multicomponent reactions to improve atom economy and reduce purification steps. ajchem-a.com For instance, the development of catalytic systems, such as those based on palladium or ruthenium, could offer more efficient and selective pathways to substituted piperidines. mdpi.comrsc.orgnih.gov Furthermore, exploring biocatalysis, utilizing enzymes to perform key synthetic transformations, could provide highly stereoselective routes to specific isomers of this compound. The development of modular approaches that allow for the easy diversification of the piperidine (B6355638) scaffold would also be highly beneficial for creating libraries of related compounds for further study. acs.orgacs.org

Advanced Spectroscopic Characterization Techniques for In Situ Studies

A comprehensive understanding of the behavior of this compound in various chemical and biological environments requires the application of advanced spectroscopic techniques. While standard methods like NMR and mass spectrometry provide essential structural information, future research should leverage more sophisticated approaches for in situ and real-time analysis. researchgate.net

Techniques such as in situ infrared (IR) spectroscopy can provide valuable insights into reaction mechanisms and the dynamics of conformational changes. acs.org This can be particularly useful for monitoring the formation of intermediates and understanding the kinetics of synthetic reactions in real-time. acs.org Furthermore, advanced techniques like scattering scanning near-field optical microscopy could be employed to study the compound's interaction with surfaces and biological membranes at the nanoscale. rsc.org Coupling these advanced spectroscopic methods with computational models will be crucial for interpreting complex spectral data and gaining a more complete picture of the molecule's dynamic behavior. arxiv.org

Deeper Computational Modeling of Complex Biological Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for predicting and understanding the interactions of small molecules with biological targets. researchgate.net For this compound, these approaches can provide invaluable insights into its potential pharmacological activity.

Future research should focus on conducting detailed MD simulations to model the binding of this compound to various receptors, enzymes, and other biomolecules. nih.govnih.gov These simulations can help identify key amino acid residues involved in binding and elucidate the energetic factors that govern these interactions. nih.gov Quantum mechanics/molecular mechanics (QM/MM) calculations can be employed to study reaction mechanisms involving the compound at an electronic level. Furthermore, quantitative structure-activity relationship (QSAR) studies can be used to build predictive models that correlate the structural features of this compound and its analogs with their biological activities. This computational-driven approach will be instrumental in guiding the rational design of new derivatives with enhanced potency and selectivity.

Expanding the Scope of Mechanistic Biological Research

While the piperidine scaffold is a common motif in many biologically active compounds, the specific mechanistic pathways through which this compound exerts its potential effects remain largely unexplored. ajchem-a.comresearchgate.net Future research must delve deeper into its mechanistic biology to uncover its full therapeutic potential.

Initial efforts should involve broad-based screening against a wide range of biological targets, including G-protein coupled receptors, ion channels, and enzymes, to identify potential molecular partners. Once initial hits are identified, more focused studies will be necessary to elucidate the precise mechanism of action. This could involve techniques such as site-directed mutagenesis to pinpoint binding sites and cellular assays to investigate downstream signaling pathways. Understanding how the specific stereochemistry of this compound influences its biological activity will also be a critical area of investigation. nih.gov

Exploration of New Applications in Emerging Fields

Beyond its potential in medicinal chemistry, the unique structural features of this compound may lend themselves to applications in other emerging scientific and technological fields. A forward-looking research agenda should include the exploration of these novel applications.

For instance, the piperidine ring system is known to be a useful scaffold in materials science. researchgate.net Future studies could investigate the potential of this compound and its derivatives as building blocks for novel polymers, liquid crystals, or organic electronic materials. Its properties as a ligand in catalysis could also be explored, potentially leading to the development of new and efficient catalytic systems for a variety of chemical transformations. researchgate.net The ability of substituted piperidines to influence the properties of materials makes them interesting candidates for the development of functional materials with tailored optical, electronic, or mechanical properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2,6-Dimethyl-4-propylpiperidine with high yield and purity?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of piperidine precursors. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions .

- Catalysts : Use Pd/C or Raney nickel for hydrogenation steps .

- Temperature control : Maintain 60–80°C to avoid side reactions like over-alkylation .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic methods:

- NMR : and NMR to identify methyl (δ 1.0–1.2 ppm) and propyl groups (δ 0.8–1.5 ppm) .

- IR spectroscopy : Detect C-H stretching (2850–2960 cm) and amine N-H bending (1550–1650 cm) .

- Mass spectrometry : Confirm molecular ion peak at m/z 155.2 (M) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (argon/nitrogen) to prevent oxidation .

- Incompatible materials : Avoid strong acids/bases to prevent exothermic decomposition .

- First aid : For inhalation exposure, administer artificial respiration and consult a physician immediately .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., logP, solubility) of this compound?

- Methodological Answer :

- Data triangulation : Compare experimental measurements (e.g., shake-flask method for logP) with computational predictions (e.g., ChemAxon or ACD/Labs) .

- Controlled conditions : Standardize solvent systems (e.g., PBS buffer for solubility tests) to minimize variability .

- Statistical analysis : Apply Bland-Altman plots to assess agreement between conflicting datasets .

Q. How to design experiments to study the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer :

- Hypothesis-driven design : Vary substituents (e.g., alkyl chain length) and assess bioactivity (e.g., receptor binding assays) .

- Control groups : Include unmodified piperidine analogs to isolate steric/electronic effects .

- Computational pre-screening : Use molecular docking (AutoDock Vina) to prioritize synthetic targets .